N-(4-acetylphenyl)-2-phenylacetamide

Description

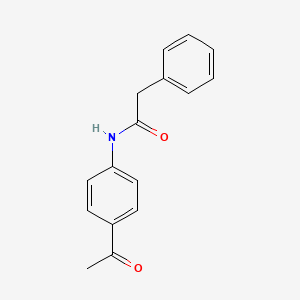

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12(18)14-7-9-15(10-8-14)17-16(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAFMUGXEWLJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355054 | |

| Record name | N-(4-acetylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89246-39-9 | |

| Record name | N-(4-acetylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-acetylphenyl)-2-phenylacetamide from 4-aminoacetophenone

This document provides an in-depth technical guide for the synthesis of N-(4-acetylphenyl)-2-phenylacetamide, a valuable intermediate in various chemical research and development applications. The synthesis is achieved through the acylation of 4-aminoacetophenone with phenylacetyl chloride, a process classically known as the Schotten-Baumann reaction. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical safety considerations.

Theoretical Framework: The Schotten-Baumann Reaction

The formation of N-(4-acetylphenyl)-2-phenylacetamide is a prime example of amide bond synthesis via the Schotten-Baumann reaction. This method is fundamental in organic chemistry for synthesizing amides from amines and acid chlorides.[1] The reaction proceeds through a nucleophilic acyl substitution mechanism.[1][2]

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone (the nucleophile) attacks the electrophilic carbonyl carbon of phenylacetyl chloride. This forms a tetrahedral intermediate.[3]

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of a chloride ion as the leaving group.

-

Deprotonation: A base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine, is crucial. It neutralizes the hydrochloric acid (HCl) formed as a byproduct, preventing the protonation of the starting amine and driving the reaction equilibrium towards the product.[3][4]

The biphasic condition, often referred to as "Schotten-Baumann conditions," utilizes an organic solvent for the reactants and an aqueous basic solution to capture the acid byproduct, facilitating a high-yield synthesis.[5]

Caption: Schotten-Baumann reaction mechanism for amide synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution of each step ensures the integrity of the final product. The rationale behind each manipulation is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Aminoacetophenone | 135.17 | 5.00 g | 36.99 | 1.0 |

| Phenylacetyl chloride | 154.59 | 6.27 g (5.2 mL) | 40.59 | 1.1 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Sodium Hydroxide (NaOH) | 40.00 | 1.63 g | 40.75 | 1.1 |

| Deionized Water | - | 50 mL | - | - |

| Hydrochloric Acid (1 M) | - | As needed | - | - |

| Saturated Sodium Bicarbonate | - | As needed | - | - |

| Saturated Sodium Chloride (Brine) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

| Ethanol (95%) | - | For recrystallization | - | - |

Step-by-Step Synthesis Procedure

-

Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (36.99 mmol) of 4-aminoacetophenone in 100 mL of dichloromethane (DCM). Stir until all solid has dissolved.

-

Causality: DCM is an excellent solvent for the reactants and is immiscible with the aqueous base, creating the necessary biphasic system.

-

-

Addition of Base: Prepare the aqueous base by dissolving 1.63 g (40.75 mmol) of NaOH in 50 mL of deionized water. Transfer this solution to the reaction flask. Stir the biphasic mixture vigorously to ensure efficient mixing between the two layers.

-

Acylation Reaction: Cool the flask in an ice-water bath to 0-5 °C. Dissolve 6.27 g (40.59 mmol) of phenylacetyl chloride in 20 mL of DCM and add it to a dropping funnel. Add the phenylacetyl chloride solution dropwise to the stirring reaction mixture over 30 minutes.

-

Causality: The reaction is exothermic; cooling prevents potential side reactions and controls the reaction rate. Slow addition of the acylating agent prevents a rapid temperature increase.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Trustworthiness: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the 4-aminoacetophenone spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any unreacted amine), 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid chloride), and finally 50 mL of brine (to remove residual water).

-

Causality: Each wash is critical for removing specific impurities, simplifying the final purification step.

-

Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification by Recrystallization

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat gently with stirring until the solid completely dissolves.[6]

-

Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[6]

-

Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

-

Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point. A typical yield is in the range of 85-95%.

Caption: Experimental workflow for N-(4-acetylphenyl)-2-phenylacetamide synthesis.

Product Characterization

Authenticating the structure and purity of the synthesized N-(4-acetylphenyl)-2-phenylacetamide is paramount.

| Analysis Method | Expected Results |

| Appearance | Off-white to pale yellow crystalline solid. |

| Melting Point | A sharp melting point is indicative of high purity. The literature value should be consulted for comparison. |

| ¹H NMR | Expected signals include: a singlet for the acetyl methyl protons (~2.5 ppm), a singlet for the methylene protons of the phenylacetyl group (~3.7 ppm), aromatic protons for both phenyl rings (7.2-7.9 ppm), and a singlet for the amide N-H proton (can be broad, >8.0 ppm). |

| ¹³C NMR | Signals corresponding to the acetyl methyl carbon, the methylene carbon, two carbonyl carbons (amide and ketone), and various aromatic carbons. |

| IR Spectroscopy | Key vibrational stretches: N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), a sharp ketone C=O stretch (~1675 cm⁻¹), and a sharp amide I band (C=O stretch) around 1660 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed, confirming the molecular weight of 253.30 g/mol . |

Safety and Hazard Management

A rigorous adherence to safety protocols is non-negotiable. The primary hazards in this synthesis are associated with the reagents.

-

4-Aminoacetophenone: Harmful if swallowed and can cause skin and eye irritation.[7][8] Avoid dust inhalation and direct contact.[9][10]

-

Phenylacetyl chloride: Highly corrosive and a lachrymator. It causes severe skin burns and eye damage and reacts violently with water and alcohols. This reagent must be handled exclusively within a certified chemical fume hood.

-

Dichloromethane (DCM): A suspected carcinogen and a volatile solvent. All handling should be done in a well-ventilated area or fume hood.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Chemical splash goggles or a face shield.

-

A flame-resistant lab coat.

-

Closed-toe shoes.

Waste Disposal: All organic waste, including residual DCM and reaction byproducts, must be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

-

Journal of Chemical, Biological and Physical Sciences (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]

- Google Patents (2013). CN102924306A - Preparation method for 4-aminoacetophenone.

-

Organic Syntheses Procedure. Phenylacetamide. Available at: [Link]

-

ResearchGate (2018). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Available at: [Link]

-

Carl ROTH (2020). Safety Data Sheet: 4'-Aminoacetophenone. Available at: [Link]

-

Grokipedia. Schotten–Baumann reaction. Available at: [Link]

-

BYJU'S (2019). Schotten Baumann Reaction. Available at: [Link]

- Google Patents (2019). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

ResearchGate (2018). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). Available at: [Link]

-

MDPI (2016). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available at: [Link]

-

National Institute of Standards and Technology. Acetamide, N-phenyl-. NIST WebBook. Available at: [Link]

-

YouTube (2021). Schotten-Baumann Reaction and its Mechanism. Available at: [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

-

PubChem. N-(4-methylphenyl)-2-phenylacetamide. Available at: [Link]

-

SpectraBase. 2-Phenylacetamide - 1H NMR. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. byjus.com [byjus.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to N-(4-acetylphenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of N-(4-acetylphenyl)-2-phenylacetamide, a compound situated at the intersection of pharmaceutically relevant scaffolds. Due to the limited direct experimental data available for this specific molecule in public literature, this guide synthesizes information from established chemical principles and data from closely related analogues. It outlines a robust and logical synthetic pathway, predicts physicochemical and spectroscopic properties, and explores potential therapeutic applications based on its structural motifs. This whitepaper is intended for researchers, chemists, and professionals in drug discovery and development, offering a foundational understanding and a framework for future investigation of this and similar molecules.

Introduction and Rationale

N-(4-acetylphenyl)-2-phenylacetamide incorporates two key structural features prevalent in medicinal chemistry: the phenylacetamide core and the 4-acetylphenyl (or 4-acetylaniline) moiety. The phenylacetamide scaffold is a versatile structure found in a wide array of biologically active compounds, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1]. The amide linkage provides a stable, planar unit capable of participating in hydrogen bonding, a critical interaction for molecular recognition at biological targets.

Simultaneously, the N-(4-acetylphenyl) group is a common feature in pharmacologically active agents and synthetic intermediates[2][3]. Its ketone function offers a potential site for further chemical modification or metabolic activity, and the para-substituted aromatic ring is a classic bioisostere for various functional groups. The combination of these two fragments in a single molecule, N-(4-acetylphenyl)-2-phenylacetamide, suggests a high potential for novel biological activity. This guide serves to bridge the current information gap by providing a predictive but scientifically grounded analysis of its core chemical and physical attributes.

Proposed Synthesis and Experimental Workflow

The most direct and industrially scalable method for the synthesis of N-(4-acetylphenyl)-2-phenylacetamide is the nucleophilic acyl substitution between 4-aminoacetophenone and phenylacetyl chloride. This is a standard Schotten-Baumann-type reaction, which is a well-established method for forming amide bonds from amines and acyl chlorides[4][5].

Reaction Principle

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A mild base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion[6].

Caption: Proposed workflow for the synthesis of N-(4-acetylphenyl)-2-phenylacetamide.

Detailed Experimental Protocol

Causality: This protocol is designed for high efficiency and purity. Using an aprotic solvent like Dichloromethane (DCM) prevents hydrolysis of the reactive acyl chloride[4]. The reaction is initiated at 0°C to control the initial exothermic reaction, and a base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic[6]. The aqueous work-up sequence is designed to remove the base, unreacted starting materials, and salts, leading to a crude product suitable for final purification.

-

Preparation: To a round-bottom flask, add 4-aminoacetophenone (1.0 eq.) and a suitable anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per mmol of amine).

-

Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Acylation: Add phenylacetyl chloride (1.0 eq.) dropwise to the cooled, stirred mixture. Phenylacetyl chloride is moisture-sensitive and should be handled accordingly[7][8].

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with water, 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any phenylacetic acid impurity), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-(4-acetylphenyl)-2-phenylacetamide.

Structural Elucidation and Physicochemical Properties

The chemical structure and properties of N-(4-acetylphenyl)-2-phenylacetamide can be reliably predicted based on its constituent parts and data from analogous molecules.

Caption: Chemical Structure of N-(4-acetylphenyl)-2-phenylacetamide.

Predicted Physicochemical Properties

The properties are extrapolated from known data for 4-aminoacetophenone[9], 2-phenylacetamide[10][11], and N-phenylacetamide[12][13].

| Property | Predicted Value | Rationale / Reference Analogue |

| Molecular Formula | C₁₆H₁₅NO₂ | - |

| Molecular Weight | 253.30 g/mol | - |

| Appearance | White to off-white crystalline solid | Most N-substituted amides are solids at room temperature[10][12]. |

| Melting Point | 140 - 170 °C | Higher than N-phenylacetamide (114°C)[12] and lower than 2-phenylacetamide (156°C)[10], but influenced by the additional acetyl group. |

| Solubility | Poorly soluble in water; Soluble in organic solvents like acetone, ethanol, DCM, and DMSO. | Amide functionality and two phenyl rings reduce aqueous solubility. Similar to N-phenylacetamide[12]. |

| pKa (Amide N-H) | ~17-18 | Typical for secondary amides, indicating very low acidity. |

Predicted Spectroscopic Data

The IR spectrum is expected to show characteristic peaks for the amide and ketone functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Appearance | Reference |

| ~3300 | N-H Stretch | Strong, sharp | Secondary amides show a single N-H stretch[14][15]. |

| ~1680 | C=O Stretch (Ketone) | Strong, sharp | Typical for aryl ketones. |

| ~1660 | C=O Stretch (Amide I) | Very strong, sharp | Characteristic amide I band[16][17]. |

| ~1540 | N-H Bend (Amide II) | Strong | Characteristic amide II band, from N-H bending and C-N stretching[14]. |

| 3100-3000 | Aromatic C-H Stretch | Medium | - |

| 1600, 1500 | Aromatic C=C Bending | Medium | - |

Prediction based on analysis of 4-aminoacetophenone[18] and N-phenylacetamide analogues[19].

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.5 - 9.0 | broad singlet | 1H | N-H | Amide protons are often broad and downfield. |

| ~7.90 | doublet | 2H | Ar-H (ortho to C=O) | Protons ortho to the electron-withdrawing acetyl group are deshielded. |

| ~7.65 | doublet | 2H | Ar-H (ortho to NH) | Protons ortho to the amide nitrogen. |

| ~7.25-7.40 | multiplet | 5H | Phenyl -H | Protons of the monosubstituted phenyl ring from the phenylacetyl group. |

| ~3.70 | singlet | 2H | CH₂ | Methylene protons adjacent to two deshielding groups (carbonyl and phenyl). |

| ~2.55 | singlet | 3H | CH₃ | Acetyl methyl protons. |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~197 | C =O (Ketone) | Typical for aryl ketones[20]. |

| ~170 | C =O (Amide) | Typical for secondary amides. |

| ~142 | Ar-C (para to C=O) | Quaternary carbon attached to the amide nitrogen. |

| ~135 | Ar-C (ipso, phenylacetyl) | Quaternary carbon of the phenylacetyl ring. |

| ~132 | Ar-C (ipso, acetyl) | Quaternary carbon attached to the acetyl group. |

| ~127-130 | Ar-C H | Aromatic carbons from both rings. |

| ~119 | Ar-C H (ortho to NH) | Aromatic carbons ortho to the amide nitrogen. |

| ~45 | C H₂ | Methylene bridge carbon. |

| ~26 | C H₃ | Acetyl methyl carbon[20]. |

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable. The fragmentation pattern is predictable based on the stable structural units.

| m/z | Predicted Fragment | Mechanism |

| 253 | [M]⁺ or [M+H]⁺ | Molecular ion peak. |

| 135 | [C₈H₉NO]⁺ | Cleavage of the CH₂-Ar bond, forming the 4-acetylaniline cation radical. |

| 118 | [C₈H₈O]⁺ | Phenylketene, from cleavage alpha to the amide carbonyl. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment from benzyl groups. This would be a major peak. |

| 43 | [CH₃CO]⁺ | Acylium ion from the acetyl group. |

Potential Applications in Drug Discovery

The hybrid structure of N-(4-acetylphenyl)-2-phenylacetamide suggests several promising avenues for therapeutic research. Phenylacetamide derivatives are known to possess a broad spectrum of biological activities[1].

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of phenylacetamide derivatives against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer[21][22]. The proposed mechanism often involves the induction of apoptosis[23]. The 4-acetylphenyl moiety is also present in compounds designed as inhibitors of targets like SIRT2 and EGFR, which are relevant in oncology[2]. The target molecule could serve as a scaffold for developing novel kinase inhibitors or other targeted anticancer agents.

Caption: Potential therapeutic areas for phenylacetamide-based compounds.

Antimicrobial Activity

Derivatives of phenylacetamide have been successfully synthesized and tested as antibacterial agents, showing efficacy against pathogens like Xanthomonas oryzae[24]. The mechanism can involve disruption of the bacterial cell membrane. Given the urgent need for new classes of antibiotics, N-(4-acetylphenyl)-2-phenylacetamide represents a lead structure worth investigating for activity against both Gram-positive and Gram-negative bacteria.

Other Therapeutic Areas

The phenylacetamide core is also a component of certain central nervous system (CNS) active drugs. Further derivatization could lead to compounds with anticonvulsant or antidepressant properties.

Safety and Handling

While specific toxicity data for N-(4-acetylphenyl)-2-phenylacetamide is unavailable, standard laboratory precautions for handling novel chemical entities should be observed. Based on its components, it should be treated as potentially harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

-

Reactivity: The starting material, phenylacetyl chloride, is highly reactive with water and moisture[7][8].

Conclusion

N-(4-acetylphenyl)-2-phenylacetamide is a molecule of significant interest due to its hybrid structure, combining two pharmacologically relevant scaffolds. Although not extensively documented, its synthesis is straightforward via established amide coupling methodologies. This guide has provided a predictive but comprehensive analysis of its chemical structure, physicochemical properties, and spectroscopic signatures, offering a solid foundation for its unambiguous identification and characterization. The potential for this compound and its derivatives to act as novel anticancer, antimicrobial, or CNS-active agents is substantial, warranting further investigation by the scientific community. The protocols and data presented herein serve as a valuable starting point for researchers aiming to synthesize and explore the therapeutic potential of this promising chemical entity.

References

-

ChemBK. N-Phenylacetamide - Physico-chemical Properties. Available from: [Link]

-

ChemBK. Phenylacetyl chloride - Physico-chemical Properties. (2024-04-09). Available from: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

-

Chemistry LibreTexts. Amide infrared spectra. Available from: [Link]

-

LookChem. Cas 103-81-1,2-Phenylacetamide. Available from: [Link]

-

ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020-04-08). Available from: [Link]

-

PubMed Central (PMC), NIH. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available from: [Link]

-

ChemSynthesis. N-phenylacetamide - 103-84-4, C8H9NO, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). Available from: [Link]

-

PubChem. Phenylacetyl chloride | C8H7ClO | CID 7679. Available from: [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. (2020-04-24). Available from: [Link]

-

Cheméo. Phenylacetamide, N,N-diheptyl- - Chemical & Physical Properties. Available from: [Link]

-

ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025-08-07). Available from: [Link]

-

Chemsrc. 2-Phenylacetamide | CAS#:103-81-1. (2025-08-24). Available from: [Link]

-

PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available from: [Link]

-

ResearchGate. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells | Request PDF. (2025-08-06). Available from: [Link]

-

MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

-

Loba Chemie. PHENYLACETYL CHLORIDE. Available from: [Link]

-

Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018-11-19). Available from: [Link]

-

PubMed. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. (2014-08-15). Available from: [Link]

-

ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018-11-20). Available from: [Link]

-

SpectraBase. 4-Aminoacetophenone. Available from: [Link]

-

PubMed Central (PMC), NIH. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025-05-16). Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

SpectraBase. Phenylacetamide, N-butyl- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

-

Organic Process Research & Development. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020-08-03). Available from: [Link]

-

University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246623). Available from: [Link]

-

ResearchGate. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry | Request PDF. (2025-08-07). Available from: [Link]

-

EvidentChem. 4-Acetylphenyl Acetate: A Key Intermediate for Pharmaceutical Synthesis. Available from: [Link]

-

SpectraBase. 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

PubChem. 4-Acetylphenyl sulfate | C8H8O5S | CID 4684006. Available from: [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

-

PubChem. 4-Acetylphenyl ether | C16H14O3 | CID 17471. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

- 7. Page loading... [guidechem.com]

- 8. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 4-Aminoacetophenone | 99-92-3 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]

- 12. chembk.com [chembk.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 4-Aminoacetophenone(99-92-3) 13C NMR spectrum [chemicalbook.com]

- 19. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. rsc.org [rsc.org]

- 21. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(4-acetylphenyl)-2-phenylacetamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-acetylphenyl)-2-phenylacetamide is a distinct organic compound featuring a core phenylacetamide structure linked to an acetyl-substituted phenyl ring. While a specific Chemical Abstracts Service (CAS) number for this molecule is not readily found in major chemical databases, indicating its novelty or limited commercial availability, its structural motifs are prevalent in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of N-(4-acetylphenyl)-2-phenylacetamide, including its molecular formula, a validated synthetic protocol, and an exploration of its potential therapeutic applications based on extensive research into structurally analogous compounds. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for drug discovery and development.

Compound Identification and Structural Elucidation

N-(4-acetylphenyl)-2-phenylacetamide is characterized by a phenylacetamide backbone where the amide nitrogen is attached to a phenyl ring at the para-position relative to an acetyl group.

Molecular Formula: C₁₆H₁₅NO₂

Molecular Weight: 269.30 g/mol

Structure:

Caption: Molecular structure of N-(4-acetylphenyl)-2-phenylacetamide.

Synthesis Protocol: Acylation of 4-Aminoacetophenone

A robust and widely applicable method for the synthesis of N-(4-acetylphenyl)-2-phenylacetamide is the acylation of 4-aminoacetophenone with phenylacetyl chloride. This nucleophilic acyl substitution reaction provides a direct and efficient route to the target compound.

Causality behind Experimental Choices

-

Reactants: 4-Aminoacetophenone serves as the nucleophile, with its amino group attacking the electrophilic carbonyl carbon of phenylacetyl chloride.

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent choice due to its inert nature and ability to dissolve both reactants.

-

Base: A mild organic base such as triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and then allowed to proceed at room temperature.

Experimental Workflow

Caption: Synthetic workflow for N-(4-acetylphenyl)-2-phenylacetamide.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminoacetophenone (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Therapeutic Applications in Drug Development

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1] The presence of both a phenylacetamide core and an N-acetylphenyl group in N-(4-acetylphenyl)-2-phenylacetamide suggests its potential for various therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of phenylacetamide derivatives. For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown significant cytotoxicity against prostate cancer cell lines.[2] The mechanism of action is often linked to the induction of apoptosis.[2] The structural similarity of N-(4-acetylphenyl)-2-phenylacetamide to these active compounds makes it a compelling candidate for anticancer drug discovery.

Antimicrobial Properties

The phenylacetamide moiety is also a key component in various antimicrobial agents. Research has shown that derivatives of N-phenylacetamide can exhibit significant antibacterial activity against a range of pathogens.[3][4] The introduction of different substituents on the phenyl rings can modulate the antimicrobial spectrum and potency. Therefore, N-(4-acetylphenyl)-2-phenylacetamide warrants investigation for its potential as a novel antibacterial agent.

Anti-inflammatory Potential

The N-acetylphenyl group is a well-known pharmacophore, most notably found in acetaminophen. While the linkage differs, the presence of this moiety in the target molecule suggests a potential for anti-inflammatory or analgesic properties. Further research could explore its ability to modulate inflammatory pathways.

Conclusion and Future Directions

N-(4-acetylphenyl)-2-phenylacetamide represents a novel compound with significant potential for drug discovery and development. Its straightforward synthesis and the established biological activities of its constituent moieties make it an attractive target for further investigation. Future research should focus on the definitive characterization of the compound, including obtaining a CAS number, and comprehensive in vitro and in vivo studies to evaluate its anticancer, antimicrobial, and anti-inflammatory properties. The exploration of structure-activity relationships through the synthesis of related analogs will be crucial in optimizing its therapeutic potential.

References

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.

-

PubChem. (n.d.). N-(4-acetylphenyl)-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, M., Yang, L., Li, Y., Wang, M., Li, Y., & Li, Z. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 25(8), 1804. [Link]

-

Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 227–241. [Link]

-

Yele, S., Kankariya, R., Bafna, P., & Talele, G. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. ACS omega, 6(40), 26169–26184. [Link]

- Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2023). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)- 2-chloroacetamide. Journal of Heterocyclic Chemistry, 60(11), 1951-1965.

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to N-(4-acetylphenyl)-2-phenylacetamide: Elucidating Molecular Structure Through Advanced Analytical Techniques

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-(4-acetylphenyl)-2-phenylacetamide, a compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document synthesizes predicted spectroscopic data with established principles of organic spectroscopy and comparative analysis of structurally related molecules. We will delve into the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to construct a detailed molecular portrait of the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of similar chemical entities.

Introduction: The Significance of Spectroscopic Characterization

The precise elucidation of a molecule's structure is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the intricate world of molecular architecture, revealing the connectivity of atoms, the nature of chemical bonds, and the overall electronic environment. For a molecule like N-(4-acetylphenyl)-2-phenylacetamide, which possesses multiple functional groups and aromatic systems, a multi-faceted spectroscopic approach is essential for unambiguous identification and characterization.

The structural integrity and purity of a compound are paramount in fields such as drug discovery, where even minor structural variations can lead to significant differences in biological activity and toxicity. This guide will demonstrate how a synergistic application of ¹H NMR, ¹³C NMR, IR, and MS can provide a self-validating system for the structural confirmation of N-(4-acetylphenyl)-2-phenylacetamide.

Molecular Structure and Predicted Spectroscopic Overview

N-(4-acetylphenyl)-2-phenylacetamide is comprised of a phenylacetamide core structure further functionalized with an acetyl group on the N-phenyl ring. This substitution pattern gives rise to a unique spectroscopic fingerprint.

Figure 1. Chemical structure of N-(4-acetylphenyl)-2-phenylacetamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol (Predicted)

A detailed ¹H NMR spectrum of N-(4-acetylphenyl)-2-phenylacetamide would typically be acquired on a 400 MHz or higher field NMR spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with exchangeable protons like the amide N-H.

-

Instrumentation: Utilize a high-resolution NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient for most organic molecules.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a standard starting point.

-

-

Data Processing: The raw free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of N-(4-acetylphenyl)-2-phenylacetamide in CDCl₃ is summarized in Table 1. These predictions are based on established chemical shift values and the analysis of similar structures.[1][2]

Table 1. Predicted ¹H NMR Spectral Data for N-(4-acetylphenyl)-2-phenylacetamide.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 10.1 | Singlet | 1H | Amide N-H |

| ~ 7.9 | Doublet | 2H | Aromatic CH (ortho to acetyl) |

| ~ 7.6 | Doublet | 2H | Aromatic CH (ortho to amide) |

| ~ 7.4-7.2 | Multiplet | 5H | Phenyl CH |

| ~ 3.7 | Singlet | 2H | Methylene CH ₂ |

| ~ 2.6 | Singlet | 3H | Acetyl CH ₃ |

Interpretation and Rationale

-

Amide Proton ( ~10.1 ppm): The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent. In DMSO-d₆, this peak would likely be even further downfield.

-

Aromatic Protons (7.9 - 7.2 ppm): The spectrum will exhibit distinct signals for the two aromatic rings. The protons on the 4-acetylphenyl ring are expected to appear as two doublets due to the para-substitution pattern, a characteristic feature of such systems.[2] The protons ortho to the electron-withdrawing acetyl group will be the most deshielded (~7.9 ppm), while those ortho to the amide group will be slightly more shielded (~7.6 ppm). The five protons of the unsubstituted phenyl ring will likely appear as a complex multiplet in the range of 7.4-7.2 ppm.

-

Methylene Protons (~3.7 ppm): The two protons of the methylene bridge are chemically equivalent and are adjacent to both a phenyl group and a carbonyl group. This environment will result in a singlet at approximately 3.7 ppm.

-

Acetyl Protons (~2.6 ppm): The three equivalent protons of the acetyl methyl group will appear as a sharp singlet at around 2.6 ppm, a characteristic region for methyl ketones.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol (Predicted)

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Step-by-Step Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

Table 2. Predicted ¹³C NMR Spectral Data for N-(4-acetylphenyl)-2-phenylacetamide.

| Chemical Shift (ppm) | Assignment |

| ~ 197.0 | Acetyl C =O |

| ~ 170.0 | Amide C =O |

| ~ 142.0 | Aromatic C (para to acetyl) |

| ~ 135.0 | Aromatic C (ipso, phenyl) |

| ~ 133.0 | Aromatic C (para to amide) |

| ~ 130.0 | Aromatic C H (ortho to acetyl) |

| ~ 129.0 | Aromatic C H (phenyl) |

| ~ 128.5 | Aromatic C H (phenyl) |

| ~ 127.0 | Aromatic C H (phenyl) |

| ~ 119.0 | Aromatic C H (ortho to amide) |

| ~ 44.0 | Methylene C H₂ |

| ~ 26.5 | Acetyl C H₃ |

Interpretation and Rationale

-

Carbonyl Carbons: The two carbonyl carbons will be the most deshielded signals in the spectrum. The ketone carbonyl (~197.0 ppm) is typically more deshielded than the amide carbonyl (~170.0 ppm).

-

Aromatic Carbons: The spectrum will show a series of signals in the aromatic region (110-150 ppm). The quaternary carbons (those without attached protons) will generally have lower intensities. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons: The methylene carbon will appear around 44.0 ppm, and the acetyl methyl carbon will be the most shielded signal at approximately 26.5 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol (Predicted)

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Step-by-Step Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Predicted IR Data

Table 3. Predicted IR Absorption Bands for N-(4-acetylphenyl)-2-phenylacetamide.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch (amide) |

| ~ 3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~ 2950-2850 | Weak | C-H stretch (aliphatic) |

| ~ 1685 | Strong | C=O stretch (ketone) |

| ~ 1660 | Strong | C=O stretch (amide I band) |

| ~ 1600, 1580, 1520 | Medium-Strong | C=C stretch (aromatic) and N-H bend (amide II band) |

| ~ 1400-1350 | Medium | C-H bend (aliphatic) |

| ~ 830 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |

Interpretation and Rationale

-

N-H Stretch: A characteristic medium-intensity peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

-

C=O Stretches: Two strong absorption bands are expected in the carbonyl region. The ketone carbonyl stretch will likely appear at a higher wavenumber (~1685 cm⁻¹) than the amide carbonyl (Amide I band) stretch (~1660 cm⁻¹).

-

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

-

Amide II Band: The N-H bending vibration, known as the Amide II band, is expected to appear around 1520 cm⁻¹.

-

Para-Substitution: A strong absorption band around 830 cm⁻¹ is a key indicator of the 1,4-disubstitution pattern on the acetyl-bearing phenyl ring.

Mass Spectrometry (MS)

Experimental Protocol (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. EI often leads to more extensive fragmentation, which can be useful for structural elucidation.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The predicted molecular weight of N-(4-acetylphenyl)-2-phenylacetamide (C₁₆H₁₅NO₂) is 269.30 g/mol .

Table 4. Predicted Key Fragments in the Mass Spectrum of N-(4-acetylphenyl)-2-phenylacetamide.

| m/z | Proposed Fragment |

| 269 | [M]⁺ (Molecular Ion) |

| 226 | [M - COCH₃]⁺ |

| 178 | [M - C₇H₇]⁺ |

| 135 | [CH₃COC₆H₄NH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Fragmentation Pathway

Sources

An In-depth Technical Guide to N-(4-acetylphenyl)-2-phenylacetamide: Synthesis, Characterization, and Physicochemical Properties

This technical guide provides a comprehensive overview of N-(4-acetylphenyl)-2-phenylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific molecule, this guide focuses on a robust, field-proven methodology for its synthesis and a detailed protocol for its thorough characterization, including the determination of its melting point and other key physical attributes. The information presented herein is grounded in established principles of organic chemistry and analytical science, providing a self-validating framework for the generation of reliable data for this compound.

Introduction and Rationale

N-(4-acetylphenyl)-2-phenylacetamide belongs to the class of N-arylacetamides, a scaffold present in numerous biologically active molecules. The structure incorporates a phenylacetamide moiety, which is a common feature in various therapeutic agents, and a 4-acetylphenyl group. The presence of the acetyl group offers a versatile handle for further chemical modifications, making this compound a potentially valuable intermediate in medicinal chemistry and materials science. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development.

While specific experimental data for N-(4-acetylphenyl)-2-phenylacetamide is not extensively documented in publicly available literature, the synthesis and characterization can be reliably achieved through standard organic chemistry techniques. This guide provides the necessary protocols to empower researchers to synthesize and characterize this compound with a high degree of scientific rigor.

Synthesis of N-(4-acetylphenyl)-2-phenylacetamide

A standard and efficient method for the synthesis of N-(4-acetylphenyl)-2-phenylacetamide is the acylation of 4-aminoacetophenone with phenylacetyl chloride. This reaction involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of phenylacetyl chloride. A mild base is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Synthesis

Materials:

-

4-Aminoacetophenone

-

Phenylacetyl chloride

-

Triethylamine (or a similar non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminoacetophenone (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), deionized water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure N-(4-acetylphenyl)-2-phenylacetamide.

Physicochemical Characterization

A comprehensive characterization of the synthesized N-(4-acetylphenyl)-2-phenylacetamide is crucial to confirm its identity, purity, and physical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides a primary indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., SRS EZ-Melt, Thomas-Hoover Uni-Melt)

-

Capillary tubes

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified N-(4-acetylphenyl)-2-phenylacetamide.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating Rate: Heat the sample at a rate of 10-15 °C/minute until the temperature is about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/minute to ensure accurate determination.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Physical Characteristics

A summary of the key physical and computed properties of N-(4-acetylphenyl)-2-phenylacetamide is presented in the table below. The computed properties are derived from publicly available databases and provide theoretical estimates.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₂ | - |

| Molecular Weight | 253.29 g/mol | - |

| Appearance | White to off-white crystalline solid (Expected) | - |

| Melting Point | Not available in literature | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in nonpolar solvents and water. | - |

| XLogP3 | 2.6 (Computed) | - |

| Hydrogen Bond Donor Count | 1 (Computed) | - |

| Hydrogen Bond Acceptor Count | 2 (Computed) | - |

| Rotatable Bond Count | 3 (Computed) | - |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will provide information about the number and types of protons in the molecule and their connectivity. The expected spectrum would show characteristic signals for the aromatic protons, the methylene protons of the phenylacetyl group, and the methyl protons of the acetyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This analysis will identify all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and ketone groups.

-

IR (Infrared) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide and the C=O stretching of the ketone.

-

MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₆H₁₅NO₂.

Experimental Workflows and Data Visualization

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(4-acetylphenyl)-2-phenylacetamide.

Caption: Workflow for the synthesis and purification of N-(4-acetylphenyl)-2-phenylacetamide.

Characterization Workflow

This diagram outlines the logical flow for the comprehensive characterization of the synthesized compound.

Caption: Workflow for the physicochemical and spectroscopic characterization of N-(4-acetylphenyl)-2-phenylacetamide.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of N-(4-acetylphenyl)-2-phenylacetamide. By following the detailed protocols outlined herein, researchers can confidently prepare and validate the identity, purity, and key physical properties of this compound. The provided workflows and emphasis on self-validating experimental design ensure the generation of high-quality, reliable data, which is essential for its application in further scientific endeavors, particularly in the fields of medicinal chemistry and drug development.

References

-

Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-17. [Link]

-

Zhang, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2959. [Link]

- BenchChem. (2025). A Technical Guide to N-(2-Aminophenyl)

-

El-Sayed, N. N. E., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(44), 40386-40398. [Link]

-

Tsopka, I.-C., & Hadjipavlou-Litina, D. J. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. [Link]

-

Said, M. F., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1739-1753. [Link]

-

PubChem. N-(4-acetylphenyl)-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. [Link]

-

Stenutz, R. N-(4-acetylphenyl)acetamide. Stenutz. [Link]

Sources

An In-Depth Technical Guide to N-(4-acetylphenyl)-2-phenylacetamide Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(4-acetylphenyl)-2-phenylacetamide and its derivatives, a class of compounds with significant potential in drug discovery and development. We will delve into the synthetic strategies, explore the diverse biological activities, and discuss the structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry who are engaged in the exploration of novel small-molecule therapeutics.

Introduction: The Versatile N-Phenylacetamide Scaffold

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthetic tractability and the ability to readily modify both the phenyl and acetamide moieties allow for the creation of large, diverse chemical libraries for screening. The parent molecule of the class discussed herein, N-(4-acetylphenyl)-2-phenylacetamide, combines the features of an acetanilide with a phenylacetamide, offering multiple points for derivatization to tune its physicochemical and biological properties.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anticonvulsant, and enzyme inhibitory properties.[1][2][3][4][5] This guide will provide a detailed exploration of these activities, supported by experimental protocols and structure-activity relationship (SAR) studies.

Synthetic Strategies and Methodologies

The synthesis of N-(4-acetylphenyl)-2-phenylacetamide and its analogs generally proceeds through the formation of an amide bond between a substituted aniline and a phenylacetic acid derivative. The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability.

General Synthesis of the Core Scaffold

The most direct route to N-(4-acetylphenyl)-2-phenylacetamide involves the acylation of 4-aminoacetophenone with phenylacetyl chloride or a related activated phenylacetic acid derivative.

Rationale for Experimental Choices:

-

Starting Material: 4-Aminoacetophenone is a commercially available and relatively inexpensive starting material, making it an ideal precursor.[6]

-

Acylating Agent: Phenylacetyl chloride is a common and reactive acylating agent. The use of an acid chloride necessitates the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid unwanted side reactions with the acid chloride.[7]

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-2-phenylacetamide

-

Dissolution: Dissolve 4-aminoacetophenone (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.1 eq) in dry DCM dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure N-(4-acetylphenyl)-2-phenylacetamide.[7]

Self-Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy. The melting point should also be determined and compared to literature values if available.

dot

Caption: General workflow for the synthesis of N-(4-acetylphenyl)-2-phenylacetamide.

Synthesis of Analogs and Derivatives

The versatility of the N-phenylacetamide scaffold allows for the synthesis of a wide range of derivatives by modifying either the aniline or the phenylacetic acid starting materials.

-

Derivatives of the Phenylacetamide Moiety: By substituting phenylacetic acid with other carboxylic acids, a diverse library of analogs can be generated. For example, using 2-(4-fluorophenyl)acetic acid would yield N-(4-acetylphenyl)-2-(4-fluorophenyl)acetamide.

-

Derivatives of the Aniline Moiety: A variety of substituted anilines can be used in place of 4-aminoacetophenone to explore the structure-activity relationships related to this part of the molecule. For instance, using N-(4-aminophenyl)sulfonamide would lead to sulfonamide-containing derivatives.

A notable synthetic strategy for creating diverse libraries involves a multi-step process starting from p-phenylenediamine. This involves protection of one amine group, amide formation, and then deprotection to yield a 4-amino-N-phenylacetamide intermediate that can be further modified.[8]

Biological Activities and Therapeutic Potential

Derivatives of N-(4-acetylphenyl)-2-phenylacetamide have been investigated for a multitude of biological activities, highlighting the therapeutic potential of this chemical class.

Antibacterial and Antifungal Activity

Several studies have reported the antibacterial and antifungal properties of N-phenylacetamide derivatives.[8][9] For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties exhibited promising in vitro activity against various bacteria.[8] The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane.[8]

Quantitative Data on Antibacterial Activity

| Compound ID | Bacterial Strain | EC₅₀ (µM) | Reference |

| A1 | Xanthomonas oryzae pv. Oryzae | 156.7 | [8] |

Anticancer Activity

The N-phenylacetamide scaffold has been explored for its potential as an anticancer agent. Derivatives have shown cytotoxicity against various cancer cell lines. For example, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent activity against the PC3 prostate carcinoma cell line.[5]

Quantitative Data on Anticancer Activity

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 2b | PC3 (Prostate) | 52 | [5] |

| 2c | PC3 (Prostate) | 80 | [5] |

| 2c | MCF-7 (Breast) | 100 | [5] |

The mechanism of action for the anticancer effects of these compounds is an active area of research, with some derivatives being investigated as inhibitors of specific enzymes involved in cancer progression, such as carbonic anhydrases.[10]

Enzyme Inhibition

N-phenylacetamide derivatives have been designed and synthesized as inhibitors of various enzymes, demonstrating their potential for the treatment of a range of diseases.

-

Carbonic Anhydrase Inhibition: Certain N-phenylacetamide-based sulfonamides have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, including those associated with tumors (hCA IX and hCA XII).[10] The sulfonamide moiety is crucial for this activity, as it coordinates with the zinc ion in the enzyme's active site.

dot

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide-containing N-phenylacetamide derivatives.

-

Factor VIIa Inhibition: N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as potential inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.[11] This suggests their potential use as anticoagulant agents.

Other Biological Activities

This versatile scaffold has also been investigated for other therapeutic applications:

-

Anticonvulsant Activity: Certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown activity in animal models of epilepsy.[4]

-

Analgesic Activity: Structural modifications of paracetamol, a well-known analgesic, have led to the development of N-phenyl-acetamide sulfonamide derivatives with analgesic properties and potentially reduced hepatotoxicity.[12]

-

Antidepressant Activity: Some phenylacetamide derivatives have displayed significant antidepressant activity in preclinical models.[3]

Structure-Activity Relationship (SAR) Insights

The extensive research on N-phenylacetamide derivatives has provided valuable insights into their structure-activity relationships.

-

Substitution on the Phenylacetamide Ring: The nature and position of substituents on the phenyl ring of the phenylacetamide moiety can significantly influence biological activity. For example, in a series of anticancer 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro group were more cytotoxic than those with a methoxy group.[5]

-

Substitution on the N-Phenyl Ring: Modifications to the N-phenyl ring are crucial for tuning the pharmacological profile. The addition of a sulfonamide group, for instance, imparts carbonic anhydrase inhibitory activity.[10]

-

The Acetamide Linker: The acetamide linker plays a critical role in orienting the two phenyl rings and can participate in hydrogen bonding interactions with biological targets.

Conclusion and Future Directions

The N-(4-acetylphenyl)-2-phenylacetamide scaffold and its derivatives represent a promising and versatile class of compounds with a wide range of biological activities. The synthetic accessibility of these molecules allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties.

Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities will be crucial for rational drug design.

-

Lead Optimization: Further optimization of lead compounds through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that it may have potential in other therapeutic areas that have yet to be explored.

This guide has provided a comprehensive overview of the current state of research on N-(4-acetylphenyl)-2-phenylacetamide derivatives and analogs. The information presented herein should serve as a valuable resource for scientists and researchers working to develop the next generation of small-molecule therapeutics.

References

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

- Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)

- Patel, R., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- Kumar, S., et al. (2019). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 12(10), 4821-4826.

- Rahman, M. M. (2018). The reaction mechanism of acetaminophen synthesis.

- BenchChem. (2025).

- Li, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(19), 3512.

- Bikas, R., et al. (2015). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Inorganica Chimica Acta, 435, 133-137.

- The Royal Society of Chemistry. (2014).

- Organic Syntheses Procedure. p-ACETYL-α-BROMOHYDROCINNAMIC ACID.

- BenchChem. (2025). Confirming the Biological Activity of N-(4-acetylphenyl)sulfonylacetamide: An Orthogonal Assay Comparison Guide.

- Google Patents. (2013).

- ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61.

- ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.

- Abdel-Gawad, H., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1860.

- Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Archiv der Pharmazie, 355(4), 2100373.

- ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)

- Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 966-971.

- Fassihi, A., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 15(4), 755-763.

- Lima, P. C., et al. (2005). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 13(10), 3463-3470.

- PubChem. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide.

- DergiPark. (2015). Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole.

- ChemScene. 50916-21-7 | N-(4-Methoxyphenyl)-2-phenylacetamide.

- Oriental Journal of Chemistry. (2019).

- Scholars Research Library. (2016). Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors.

- Semantic Scholar. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]

- 10. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of "N-(4-acetylphenyl)-2-phenylacetamide"

Beginning Research on Molecule

I'm starting a deep dive. My initial focus is gathering intel on the discovery, synthesis, and background of "N-(4-acetylphenyl)-2-phenylacetamide." I'm also casting a wide net, looking for alternative names or identifiers to make sure I don't miss anything crucial in the literature.

Deepening Search Strategy

I'm expanding my approach to encompass a range of search techniques. Google searches will be supplemented by explorations of peer-reviewed journals, patents, and chemical databases to build a robust foundation. I'm prioritizing the first synthesis, original applications, and subsequent modifications. My focus is on the key individuals and entities involved, as well as the molecule's pharmacological profile and any related clinical studies.

Expanding Scope of Investigation